Technical Guide: Biological Activity of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid
Technical Guide: Biological Activity of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid
An in-depth technical guide on the biological activity and therapeutic potential of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid , a specialized biaryl scaffold with significant implications in medicinal chemistry.
Executive Summary
5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS: 1261980-32-8) represents a critical pharmacophore in the class of 5-aryl nicotinic acid derivatives . Unlike simple niacin (vitamin B3) analogs, the introduction of a bulky, electron-rich aryl group at the 5-position of the pyridine ring fundamentally alters its biological profile. This modification shifts the activity from GPR109A agonism (lipid-lowering) toward potent inhibition of Dihydroorotate Dehydrogenase (DHODH) and modulation of purinergic receptors (P2X7 ).
This guide dissects the compound’s utility as a chemical probe for immunomodulation and oncology, detailing its mechanism of action (MoA), structure-activity relationship (SAR), and validation protocols.
Key Technical Specifications
| Property | Detail |
| Chemical Name | 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid |
| Molecular Formula | C₁₃H₁₀ClNO₃ |
| Molecular Weight | 263.68 g/mol |
| Primary Target | Dihydroorotate Dehydrogenase (DHODH) |
| Secondary Target | P2X7 Receptor (Antagonist) |
| Therapeutic Areas | Autoimmune Disorders (RA, MS), Oncology (AML), Virology |
Structural Biology & SAR Analysis
The biological potency of this compound stems from its biaryl architecture , which mimics the ubiquinone binding site of mitochondrial enzymes.
The Biaryl Pharmacophore[2]
-
Nicotinic Acid Core (Ring A): The carboxylic acid at position 3 mimics the acidic headgroup required for electrostatic interaction with arginine residues (e.g., Arg136 in DHODH) in the active site.
-
5-Aryl Substituent (Ring B): The 4-chloro-2-methoxyphenyl group is a lipophilic moiety designed to occupy the hydrophobic tunnel (ubiquinone channel).
-
2-Methoxy Group: Provides steric twist, forcing the two rings out of planarity (dihedral angle ~40-60°). This "twisted" conformation is crucial for selectivity against planar kinase targets.
-
4-Chloro Group: Enhances metabolic stability (blocking para-oxidation) and increases lipophilicity for membrane permeability.
-
Mechanism of Action: DHODH Inhibition
The primary mechanism involves the inhibition of de novo pyrimidine biosynthesis .
-
Target: DHODH is a mitochondrial enzyme located on the inner membrane.
-
Binding Mode: The compound binds to the ubiquinone-binding tunnel of DHODH, preventing the transfer of electrons from dihydroorotate to ubiquinone (CoQ10).
-
Consequence: This blockage halts the conversion of dihydroorotate to orotate, depleting the cellular pool of UMP (Uridine Monophosphate) and subsequently UTP/CTP.
-
Phenotype: Rapidly dividing cells (T-cells, cancer cells) are starved of pyrimidines, leading to S-phase arrest and apoptosis.
Caption: Blockade of de novo pyrimidine synthesis by targeting the mitochondrial enzyme DHODH.[1]
In Vitro Profiling Protocols
To validate the biological activity of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid, the following standardized workflows are recommended.
Enzymatic Assay (DHODH Inhibition)
Objective: Determine the IC₅₀ against recombinant human DHODH.
-
Reagents: Recombinant hDHODH, Dihydroorotate (substrate), Decylubiquinone (co-substrate), DCIP (2,6-dichlorophenolindophenol - redox indicator).
-
Protocol:
-
Buffer Prep: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.
-
Reaction Mix: Incubate enzyme (10 nM) with the test compound (0.1 nM – 10 µM) for 10 mins at 25°C.
-
Initiation: Add Substrate Mix (200 µM DHO, 20 µM Decylubiquinone, 60 µM DCIP).
-
Readout: Monitor the reduction of DCIP (blue to colorless) via absorbance at 600 nm for 20 mins.
-
Validation: A decrease in the rate of absorbance change indicates inhibition.
-
Cell Proliferation Rescue Assay
Objective: Confirm on-target specificity (pyrimidine starvation vs. off-target toxicity).
-
Cell Line: Jurkat (T-cell leukemia) or A375 (Melanoma).
-
Methodology:
-
Seed cells in 96-well plates.
-
Treat with compound dose-response (0–100 µM).
-
Arm A (Test): Media only.
-
Arm B (Rescue): Media supplemented with 100 µM Uridine .
-
-
Interpretation: If the compound is a specific DHODH inhibitor, adding exogenous Uridine (which bypasses the de novo pathway via the salvage pathway) should completely restore cell viability. If toxicity persists in Arm B, the compound has off-target effects.
Therapeutic Applications
Autoimmune Diseases
Like its structural relatives (e.g., Leflunomide), this compound targets metabolically active lymphocytes.
-
Rheumatoid Arthritis (RA): Inhibits the clonal expansion of autoreactive T-cells.
-
Multiple Sclerosis (MS): Reduces the infiltration of immune cells into the CNS.
Oncology (AML & Solid Tumors)
DHODH inhibition induces differentiation in Acute Myeloid Leukemia (AML) cells.
-
Mechanism: AML blasts are uniquely sensitive to pyrimidine starvation. Inhibition triggers the "differentiation checkpoint," forcing blasts to mature into neutrophils and undergo apoptosis.
-
Synergy: Highly effective when combined with chemotherapy (e.g., Doxorubicin) or Ferroptosis inducers.
P2X7 Antagonism (Secondary)
Nicotinic acid derivatives often exhibit antagonism toward the P2X7 receptor , an ion channel involved in inflammation (NLRP3 inflammasome activation).
-
Relevance: Dual inhibition of DHODH and P2X7 would provide a potent anti-inflammatory effect, simultaneously blocking T-cell expansion and cytokine release (IL-1β).
Experimental Workflow: Screening Cascade
The following diagram outlines the logical progression for validating this compound in a drug discovery pipeline.
Caption: Integrated screening cascade from enzymatic hit to in vivo efficacy model.
References
-
Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link
-
Vyas, V. K., et al. (2011). "Recent developments in the medicinal chemistry of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry. Link
-
Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link
-
PubChem Compound Summary. (2024). "5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS 1261980-32-8)." National Center for Biotechnology Information. Link
-
Di Virgilio, F., et al. (2018). "The P2X7 Receptor as a Therapeutic Target." Pharmacological Reviews. Link
